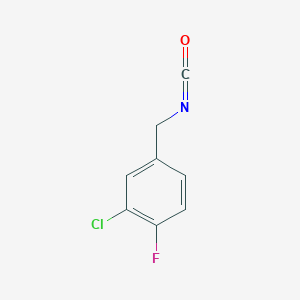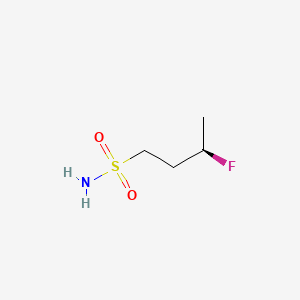
(3R)-3-fluorobutane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-fluorobutane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. The presence of a fluorine atom in the compound’s structure can significantly influence its chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-fluorobutane-1-sulfonamide typically involves the introduction of a fluorine atom into a butane-1-sulfonamide precursor. One common method is the nucleophilic substitution reaction where a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used to replace a leaving group (e.g., a hydroxyl group) with a fluorine atom under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-fluorobutane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3R)-3-fluorobutane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R)-3-fluorobutane-1-sulfonamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-chlorobutane-1-sulfonamide: Similar structure but with a chlorine atom instead of fluorine.
(3R)-3-bromobutane-1-sulfonamide: Contains a bromine atom instead of fluorine.
(3R)-3-iodobutane-1-sulfonamide: Contains an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3R)-3-fluorobutane-1-sulfonamide makes it unique due to the strong electronegativity and small size of fluorine. This can lead to enhanced stability, increased lipophilicity, and improved binding affinity to biological targets compared to its halogenated analogs.
Propiedades
Fórmula molecular |
C4H10FNO2S |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(3R)-3-fluorobutane-1-sulfonamide |
InChI |
InChI=1S/C4H10FNO2S/c1-4(5)2-3-9(6,7)8/h4H,2-3H2,1H3,(H2,6,7,8)/t4-/m1/s1 |
Clave InChI |
HFBKMGAWRUJXAR-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](CCS(=O)(=O)N)F |
SMILES canónico |
CC(CCS(=O)(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




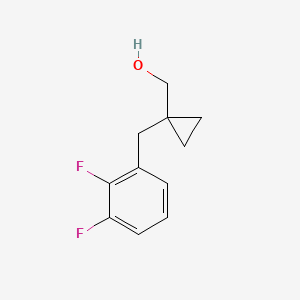
![2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione](/img/structure/B13588518.png)
![Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13588522.png)
![Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate](/img/structure/B13588525.png)
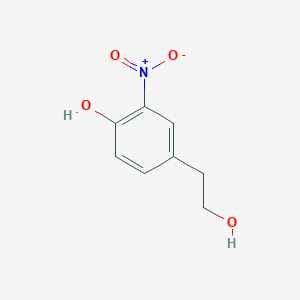
![rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide,cis](/img/structure/B13588540.png)
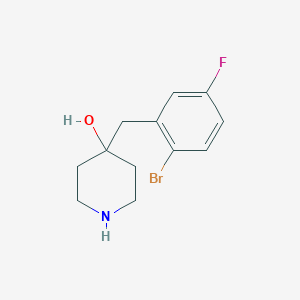
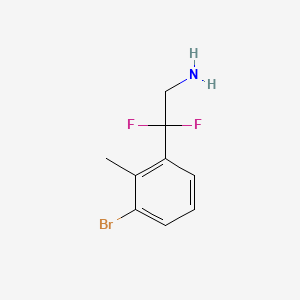
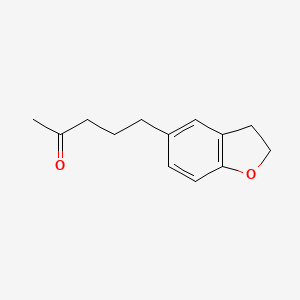
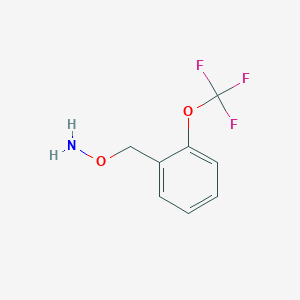
![rac-tert-butyl(1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate,cis](/img/structure/B13588562.png)
